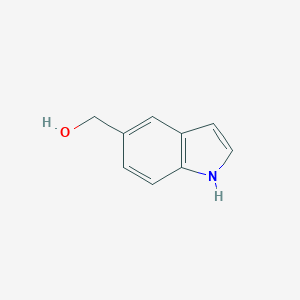

(1H-indol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378472 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-25-8 | |

| Record name | Indole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1H-indol-5-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of (1H-indol-5-yl)methanol. The information is presented to support research and development activities where this compound is of interest.

Core Physicochemical Data

The essential molecular properties of (1H-indol-5-yl)methanol have been compiled and are presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1][2][3] |

| IUPAC Name | (1H-indol-5-yl)methanol | [1] |

| CAS Number | 1075-25-8 | [1][3] |

| Synonyms | Indole-5-methanol, 5-(Hydroxymethyl)indole | [1][2][3] |

Synthetic Workflow Overview

The synthesis of indolyl methanols is a fundamental process in organic chemistry, often serving as a key step in the generation of more complex indole derivatives for various applications, including drug discovery. A common and effective method for the preparation of (1H-indol-yl)methanols involves the reduction of the corresponding indole-carboxaldehyde. This transformation can be efficiently achieved using a variety of reducing agents.

The following diagram illustrates a generalized experimental workflow for the synthesis of an indolyl methanol, such as (1H-indol-5-yl)methanol, via the reduction of the aldehyde precursor. This process highlights the key stages from starting materials to the purified final product.

References

Technical Guide: Physicochemical Properties of (1H-indol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of (1H-indol-5-yl)methanol, a key indole derivative. The information herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Core Physicochemical Properties

(1H-indol-5-yl)methanol (CAS No: 1075-25-8) is a solid, organic compound with the molecular formula C₉H₉NO.[1][2] Its properties are of significant interest in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Melting Point | 66-70 °C | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][3] |

| Molecular Formula | C₉H₉NO | [1][2] |

| XLogP3 | 0.96 | [2] |

| Predicted Boiling Point | 360.6 ± 17.0 °C | [1][2] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [1][2] |

Solubility Profile

A systematic approach to determining the solubility of (1H-indol-5-yl)methanol in different solvents is outlined in the experimental protocols section.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of (1H-indol-5-yl)methanol.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[5][6] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

(1H-indol-5-yl)methanol, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the (1H-indol-5-yl)methanol sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute ramp rate) to get a preliminary value.[7]

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Place a new capillary tube with the sample into the apparatus.

-

Set the heating rate to a slow ramp of 1-2 °C per minute.

-

Observe the sample closely through the viewing magnifier.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Repeat: For accuracy, repeat the measurement at least twice with fresh samples. The results should be consistent.

Solubility Determination (Qualitative Analysis)

This protocol provides a systematic workflow to determine the solubility of (1H-indol-5-yl)methanol in various solvents, which can indicate the presence of certain functional groups.[8][9]

Apparatus and Materials:

-

Small test tubes

-

Vortex mixer or stirring rods

-

(1H-indol-5-yl)methanol

-

Solvents: Deionized water, diethyl ether, 5% w/v Sodium Hydroxide (NaOH) solution, 5% w/v Sodium Bicarbonate (NaHCO₃) solution, 5% w/v Hydrochloric Acid (HCl) solution.

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of (1H-indol-5-yl)methanol into a small test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[8]

-

Observe if the compound dissolves completely. Record as "soluble" or "insoluble".

-

-

Ether Solubility (if water-soluble):

-

Place 25 mg of the compound in a test tube and add 0.75 mL of diethyl ether in portions, shaking after each addition.[8]

-

Record the solubility.

-

-

5% NaOH Solubility (if water-insoluble):

-

Place 25 mg of the compound in a test tube and add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.

-

If it dissolves, the compound is likely an organic acid.

-

-

5% NaHCO₃ Solubility (if NaOH soluble):

-

Place 25 mg of the compound in a test tube and add 0.75 mL of 5% NaHCO₃ solution.

-

Vigorous bubbling or dissolution indicates a strong organic acid. Lack of dissolution suggests a weak organic acid.[9]

-

-

5% HCl Solubility (if insoluble in water and NaOH):

-

Place 25 mg of the compound in a test tube and add 0.75 mL of 5% HCl solution in portions, shaking after each addition.

-

If it dissolves, the compound is likely an organic base.[8]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing protocol.

Caption: Logical workflow for qualitative solubility analysis.

References

- 1. INDOLE-5-METHANOL | 1075-25-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. (1H-indol-5-yl)methanol | C9H9NO | CID 2773458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on (1H-indol-5-yl)methanol for Researchers, Scientists, and Drug Development Professionals

(1H-indol-5-yl)methanol , a key indole derivative, serves as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in biological signaling pathways, tailored for researchers and professionals in drug development.

Nomenclature and Identification

(1H-indol-5-yl)methanol is known by several synonyms in scientific literature and chemical databases. Proper identification is crucial for accurate research and procurement.

| Identifier Type | Value |

| IUPAC Name | (1H-indol-5-yl)methanol |

| Synonyms | 5-Hydroxymethylindole, Indole-5-methanol, (5-Indolyl)methanol, 1H-Indole-5-methanol[1][2][3][4] |

| CAS Number | 1075-25-8[1][2][3][5] |

| Molecular Formula | C₉H₉NO[1][2][5] |

| PubChem CID | 2773458[2] |

Physicochemical Properties

The quantitative physicochemical properties of (1H-indol-5-yl)methanol are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | PubChem[2] |

| Melting Point | 66-70 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 360.6 ± 17.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 14.52 ± 0.10 | ChemicalBook[3] |

| Physical State | White to off-white solid | Chem-Impex[1] |

| Storage Temperature | 0-8 °C | Chem-Impex[1] |

Biological Significance and Signaling Pathways

Indole derivatives, including (1H-indol-5-yl)methanol, are recognized for their significant biological activities and their ability to modulate various cellular signaling pathways, making them valuable scaffolds in modern drug discovery.[6] These compounds are implicated in anticancer, anti-inflammatory, and antimicrobial activities.[6][7]

Indole compounds can influence key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[8] Furthermore, indole derivatives derived from gut microbiota can act as signaling molecules, activating receptors like the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) to modulate mucosal immunity and intestinal barrier function.[9]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible research. The following sections outline key methodologies relevant to the study of (1H-indol-5-yl)methanol and related indole compounds.

General Synthesis of (1H-indol-yl)methanol Derivatives

This protocol provides a general method for the synthesis of indolyl alcohols, which can be adapted for the synthesis of (1H-indol-5-yl)methanol from a corresponding ester precursor.

Materials:

-

Indole-5-carboxylic acid methyl ester (or other suitable ester)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

20% aqueous Potassium Hydroxide (KOH)

-

Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Brine

Procedure:

-

In a two-necked flask under an inert atmosphere, charge freshly distilled THF and LiAlH₄.

-

Cool the mixture to 0 °C and add the indole ester substrate dissolved in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for approximately 2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully add 20% aqueous KOH to quench the reaction.

-

Filter the mixture through a Buchner funnel and wash the collected salts with refluxing THF.

-

Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography using a petroleum ether/EtOAc solvent system to afford the pure (1H-indol-5-yl)methanol.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and robust method for assessing the purity of synthetic indole compounds.[11]

Instrumentation & Reagents:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[11]

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[11]

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[11]

-

Sample Diluent: Methanol or a mixture of water and acetonitrile.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthetic (1H-indol-5-yl)methanol sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1.0 mg/mL.[11]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm or 280 nm

-

Gradient Elution (Example):

-

0-2 min: 10% B

-

2-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities against reference standards if available, adhering to ICH Q3A guidelines for reporting and identification thresholds in drug development.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1H-indol-5-yl)methanol | C9H9NO | CID 2773458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. INDOLE-5-METHANOL | 1075-25-8 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. scbt.com [scbt.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

The Biological Versatility of (1H-indol-5-yl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the various substituted indoles, derivatives of (1H-indol-5-yl)methanol represent a promising but relatively underexplored class of compounds. Their unique substitution pattern at the 5-position offers a valuable vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known biological activities of (1H-indol-5-yl)methanol derivatives and related 5-substituted indoles, focusing on their potential as anticancer, antimicrobial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of 5-Substituted Indole Derivatives

Derivatives featuring substitutions at the 5-position of the indole ring have demonstrated a remarkable range of pharmacological effects. While research specifically on derivatives of (1H-indol-5-yl)methanol is emerging, the broader class of 5-substituted indoles provides a strong rationale for their development. Key activities include potent anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. 5-substituted indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and protein kinases. For instance, certain 2-phenyl-1H-indole derivatives with substitutions at the 5-position have been found to be potent inhibitors of tubulin assembly, leading to cell cycle arrest and apoptosis.[1]

Neuroprotective Activity

Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Notably, a derivative of 5-aminoindole, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, has been identified as a potent and selective inhibitor of MAO-B.[2] This highlights the potential of the 5-substituted indole scaffold in the development of novel neuroprotective agents.

Anti-inflammatory and Antioxidant Activity

The 5-position of the indole ring has also been a target for the development of anti-inflammatory and antioxidant agents. For example, novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed and synthesized as potent xanthine oxidase (XO) inhibitors, which are crucial in the management of gout and hyperuricemia.[3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity data for various 5-substituted indole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 5-Substituted Indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5f | Various | 0.11 - 1.4 | Tubulin Polymerization Inhibition | [4] |

| 5m | Various | 0.11 - 1.4 | Tubulin Polymerization Inhibition | [4] |

| 21 | Various | 0.022 - 0.056 | Tubulin Polymerization Inhibition | [4] |

| 1k | MCF-7 | 0.0045 | Tubulin Polymerization Inhibition | [4] |

Table 2: Neuroprotective Activity of 5-Substituted Indole Derivatives

| Compound ID | Target | Kᵢ (µM) | Selectivity | Reference |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 | 99-fold for MAO-B | [2] |

| Indole-5,6-dicarbonitrile derivative | MAO-A | 0.014 | Non-selective | [5] |

| Indole-5,6-dicarbonitrile derivative | MAO-B | 0.017 | Non-selective | [5] |

Table 3: Anti-inflammatory/Antioxidant Activity of 5-Substituted Indole Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 6c | Xanthine Oxidase | 0.13 | [3] |

Signaling Pathways and Experimental Workflows

The biological effects of (1H-indol-5-yl)methanol derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for key biological assays.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

(1H-indol-5-yl)methanol derivatives dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

(1H-indol-5-yl)methanol derivatives dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C for bacteria, 30°C for fungi)

Procedure:

-

Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubate the plates for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

Guanosine triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

(1H-indol-5-yl)methanol derivatives

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin and the test compound in polymerization buffer on ice.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Calculate the percentage of inhibition relative to a control without the compound and determine the IC50 value.[1]

Conclusion and Future Perspectives

The available data on 5-substituted indole derivatives strongly suggest that the (1H-indol-5-yl)methanol scaffold is a highly promising starting point for the development of novel therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, underscore the versatility of this chemical framework.

While the direct derivatization of (1H-indol-5-yl)methanol is a less explored area, the potent activities observed for other 5-substituted indoles provide a solid foundation and rationale for future research. Future efforts should focus on the systematic synthesis and biological evaluation of a focused library of (1H-indol-5-yl)methanol derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for various biological targets.

References

- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (1H-indol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1H-indol-5-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines predicted data with typical spectroscopic characteristics observed for closely related indole and aromatic alcohol derivatives. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of (1H-indol-5-yl)methanol in a research and drug development context.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (1H-indol-5-yl)methanol. This data is compiled from computational predictions and analysis of spectral data for analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) - Predicted in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.1 | br s | 1H | N-H (indole) |

| ~7.5 | s | 1H | H-4 |

| ~7.3 | d | 1H | H-7 |

| ~7.2 | t | 1H | H-2 |

| ~7.0 | dd | 1H | H-6 |

| ~6.4 | t | 1H | H-3 |

| ~5.1 | t | 1H | -OH |

| ~4.5 | d | 2H | -CH₂- |

¹³C NMR (Carbon-13 NMR) - Predicted in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | C-7a |

| ~132.0 | C-5 |

| ~128.0 | C-3a |

| ~125.0 | C-2 |

| ~122.0 | C-6 |

| ~120.0 | C-4 |

| ~111.0 | C-7 |

| ~101.0 | C-3 |

| ~63.0 | -CH₂- |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | O-H stretch (alcohol) & N-H stretch (indole) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2920-2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~1620-1450 | Medium-Strong | C=C stretch (aromatic/indole ring) |

| ~1250-1000 | Strong | C-O stretch (primary alcohol) |

| ~800-700 | Strong | C-H bend (out-of-plane, aromatic) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion |

| 148.07570 | [M+H]⁺ |

| 170.05764 | [M+Na]⁺ |

| 147.06787 | [M]⁺ |

| 130.06568 | [M+H-H₂O]⁺ |

Note: The m/z values are based on high-resolution mass spectrometry predictions. The base peak in an experimental spectrum may vary depending on the ionization method and conditions.

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for (1H-indol-5-yl)methanol, based on standard procedures for indole derivatives and aromatic alcohols.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1H-indol-5-yl)methanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Cap the NMR tube and ensure the solution is homogeneous.

-

-

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry (1H-indol-5-yl)methanol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the pellet from the die.

-

-

FT-IR Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract any atmospheric interference.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of (1H-indol-5-yl)methanol in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

If necessary for volatility, derivatize the sample by reacting it with a suitable agent (e.g., BSTFA) to convert the alcohol and indole N-H groups to their trimethylsilyl ethers.

-

-

GC-MS (Electron Ionization - EI) Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of (1H-indol-5-yl)methanol.

Caption: General workflow for the spectroscopic analysis of (1H-indol-5-yl)methanol.

Caption: Relationship between molecular structure and spectroscopic data.

The Enigmatic World of Indole Alkaloids: A Comprehensive Guide to Their Discovery, Natural Occurrence, and Analysis

A deep dive into the intricate structures, biosynthetic origins, and profound biological activities of one of nature's most significant classes of secondary metabolites.

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Nature's Pharmacy

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Characterized by the presence of an indole nucleus, these nitrogen-containing molecules are derived from the amino acid tryptophan.[1][2] Their history is deeply intertwined with human culture, from ancient ritualistic use of psychedelic mushrooms to the development of modern chemotherapeutics.[1] The first indole alkaloid to be isolated was strychnine in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1] Adolf von Baeyer first synthesized the parent indole structure in 1866, paving the way for a deeper understanding of this fascinating class of compounds.[3]

This technical guide provides a comprehensive overview of the discovery and natural occurrence of indole alkaloids, with a focus on their classification, biosynthesis, and distribution. It further details experimental protocols for their extraction and quantitative analysis and explores the mechanisms of action of several key members of this family through their interaction with critical signaling pathways.

Classification: A Tale of Two Pathways

Indole alkaloids are broadly classified into two major groups based on their biosynthetic origins: non-isoprenoid and isoprenoid alkaloids.[1][4][5]

-

Non-isoprenoid Indole Alkaloids: This smaller group includes simple derivatives of indole, β-carbolines, and pyrroloindole alkaloids.[1][5] Their biosynthesis does not involve the incorporation of isoprene units.

-

Isoprenoid Indole Alkaloids: This vast and structurally complex group is formed by the condensation of a tryptamine moiety with an isoprenoid unit, typically derived from dimethylallyl pyrophosphate (DMAPP) and/or isopentenyl pyrophosphate (IPP).[1][4] This category is further subdivided into:

-

Hemiterpenoids: Such as the ergot alkaloids.

-

Monoterpenoids: The largest group, also known as terpene indole alkaloids (TIAs), which are formed from the reaction of tryptamine with the monoterpene secologanin.[1][5]

-

Bisindole Alkaloids: Dimeric structures formed from two monomeric indole alkaloid units.[1]

-

Natural Occurrence: A Widespread Presence Across Kingdoms

Indole alkaloids are widely distributed in nature, found in a diverse array of organisms, including plants, fungi, and animals.

Plants: The plant kingdom is the richest source of indole alkaloids. Several plant families are particularly known for their high concentration and diversity of these compounds, including:

-

Apocynaceae (Dogbane Family): This family is a treasure trove of monoterpenoid indole alkaloids and includes prominent genera such as Catharanthus, Rauvolfia, Tabernaemontana, Alstonia, and Kopsia.[6][7] Catharanthus roseus (Madagascar periwinkle) is renowned for producing the anticancer bisindole alkaloids vincristine and vinblastine.[8] Rauvolfia serpentina is a source of reserpine, an antihypertensive agent.[9]

-

Rubiaceae (Coffee Family): This family is a significant source of indole alkaloids, particularly monoterpene indole alkaloids.[10][11] Genera such as Uncaria and Psychotria are known producers of these compounds.[10]

-

Loganiaceae (Strychnine Family): This family is notable for producing highly toxic indole alkaloids, with the genus Strychnos being the source of strychnine.[1]

-

Nyssaceae (Tupelo Family): This family also contains plants that produce indole alkaloids.[3]

Fungi: The fungal kingdom is another significant source of indole alkaloids, particularly the ergot alkaloids and hallucinogenic tryptamines.

-

Claviceps purpurea: This fungus, which grows on rye and other cereals, produces a range of ergot alkaloids, with concentrations reaching up to 2% of the sclerotia's dry mass.[3]

-

Psilocybe species: Commonly known as "magic mushrooms," these fungi produce psilocybin and psilocin. The psilocybin content typically ranges from 0.5% to 1% of the dried mushroom weight.[12]

Animals: The occurrence of indole alkaloids in animals is less common but includes notable examples.

-

Toads (Bufo species): The skin of many toad species in the genus Bufo contains tryptamine derivatives like bufotenin.[1]

Quantitative Data on Natural Occurrence

The concentration of indole alkaloids can vary significantly depending on the species, the part of the organism, and environmental conditions. The following tables summarize quantitative data for some of the most well-studied indole alkaloids.

Table 1: Concentration of Indole Alkaloids in Catharanthus roseus

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Reference |

| Vindoline | Leaves | 0.891 | [13] |

| Catharanthine | Leaves | 0.974 | [13] |

| Vincristine | Leaves | 0.492 | [13] |

| Vinblastine | Leaves | 0.307 | [13] |

| Ajmalicine | Roots | Higher concentrations than in other parts | [14] |

Table 2: Concentration of Psilocybin and Psilocin in Psilocybe cubensis

| Alkaloid | Concentration (% w/w) | Reference |

| Psilocybin | 0.63 - 1.36 | [12][15] |

| Psilocin | 0.60 - 1.221 | [12][15] |

Table 3: Concentration of Ergot Alkaloids in Claviceps purpurea Sclerotia

| Alkaloid | Concentration (% of total alkaloids) | Reference |

| Ergotamine | 35.08 - 48.9 | [6] |

| Ergocristine | 27.72 - 75.6 | [6] |

| Ergosine | 26.96 | [6] |

| Ergocornine | 2.22 - 6.86 | [6] |

Biosynthesis: From Tryptophan to a Myriad of Structures

The biosynthetic journey of all indole alkaloids begins with the amino acid tryptophan.[1][2] A key initial step for most is the decarboxylation of tryptophan to form tryptamine.[1] From this central precursor, a cascade of enzymatic reactions leads to the vast array of indole alkaloid structures.

For the largest group, the monoterpenoid indole alkaloids, the biosynthesis involves a crucial Pictet-Spengler condensation between tryptamine and the iridoid monoterpene secologanin, catalyzed by the enzyme strictosidine synthase.[16][17] This reaction yields strictosidine, the universal precursor for this entire class of compounds.[18] Subsequent deglycosylation and a series of rearrangements and enzymatic modifications of the strictosidine aglycone give rise to the different structural skeletons, such as the Corynanthe, Iboga, and Aspidosperma types.

Experimental Protocols: From Plant to Pure Compound

The isolation and quantification of indole alkaloids from natural sources involve a series of well-defined experimental procedures.

Extraction

The initial step in isolating indole alkaloids is their extraction from the source material. The choice of method depends on the nature of the alkaloids and the plant matrix.

1. Acid-Base Extraction (Stas-Otto Method)

This classical method leverages the basicity of most alkaloids.

-

Principle: Alkaloids exist as salts in the plant. By adding a base, the free alkaloid bases are liberated and can be extracted with an organic solvent. Subsequently, the organic extract is treated with an acid to convert the alkaloids back into their salt form, which are soluble in the aqueous phase, thus separating them from neutral and weakly basic impurities.

-

Protocol:

-

Moisten the powdered plant material with an alkaline solution (e.g., sodium carbonate, ammonia).[4][17]

-

Extract the basified material with an immiscible organic solvent (e.g., chloroform, ether).

-

Separate the organic layer and shake it with a dilute aqueous acid (e.g., sulfuric acid, tartaric acid).[4][19]

-

The alkaloid salts will partition into the aqueous layer. Separate the aqueous layer.

-

Make the aqueous layer alkaline again to precipitate the free alkaloid bases.

-

Extract the precipitated alkaloids with an organic solvent.

-

Evaporate the organic solvent to obtain the crude alkaloid extract.

-

2. Solvent Extraction

This method uses organic solvents to directly extract alkaloids.

-

Principle: Both free alkaloids and their salts can be extracted using polar organic solvents like methanol or ethanol.[20] Lipophilic free alkaloids can be extracted with nonpolar solvents like chloroform or ether.[20]

-

Protocol:

-

Macerate or percolate the powdered plant material with a suitable solvent (e.g., methanol, ethanol).

-

Filter the extract and concentrate it under reduced pressure.

-

The crude extract can then be subjected to further purification steps.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of indole alkaloids.

1. HPLC-UV for Vincristine and Vinblastine in Catharanthus roseus

-

Principle: This method utilizes reverse-phase HPLC with UV detection to separate and quantify vincristine and vinblastine.

-

Protocol:

-

Sample Preparation: Prepare an extract of C. roseus leaves as described in the extraction section. Redissolve the final residue in methanol.[21]

-

Chromatographic Conditions:

-

Quantification: Prepare standard solutions of vincristine and vinblastine in methanol.[23] Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the alkaloids in the sample by comparing their peak areas to the calibration curve.

-

2. LC-MS for Tryptamine Derivatives

-

Principle: Liquid chromatography coupled with mass spectrometry provides high sensitivity and selectivity for the analysis of tryptamine derivatives.

-

Protocol:

-

Sample Preparation (from plasma):

-

To 200 µL of plasma, add an internal standard and a saturated sodium borate buffer.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., MTBE).

-

Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.[24]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: A suitable reverse-phase column (e.g., C8 or C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[25]

-

Ionization: Electrospray ionization (ESI) in positive mode.[25]

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

-

Method Validation: All analytical methods for quantification should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[22][23][26][27][28]

Signaling Pathways and Mechanisms of Action

Many indole alkaloids exert their profound physiological effects by interacting with specific molecular targets, often receptors or enzymes in the central and peripheral nervous systems.

1. Serotonin (5-HT) Receptor Interactions

Due to their structural similarity to serotonin, many tryptamine-based indole alkaloids interact with serotonin receptors.

-

Mechanism: Psychedelic tryptamines like psilocybin and DMT are agonists at 5-HT2A receptors.[18] Other indole alkaloids, such as geissoschizine methyl ether, can act as partial agonists at 5-HT1A receptors and antagonists at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[2][17] The activation of these G-protein coupled receptors initiates downstream signaling cascades involving phospholipase C (PLC) and adenylyl cyclase (AC), leading to changes in intracellular calcium levels and cyclic AMP (cAMP) concentrations, respectively.

2. Adrenergic Receptor Interactions

Certain monoterpenoid indole alkaloids modulate the adrenergic system.

-

Mechanism:

-

Ajmalicine: Acts as a selective antagonist of α1-adrenergic receptors, leading to vasodilation and an antihypertensive effect.[3][18] It competitively blocks norepinephrine from binding to these Gq-coupled receptors.[3]

-

Yohimbine: Is a selective α2-adrenergic receptor antagonist.[1][29] By blocking presynaptic α2-receptors, which normally provide negative feedback on norepinephrine release, yohimbine increases sympathetic outflow.[1][16]

-

3. NMDA Receptor Antagonism

-

Mechanism: Ibogaine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[30][31] It acts as an open-channel blocker, binding within the receptor's ion channel, thereby preventing the influx of calcium and sodium ions.[20] This action is thought to contribute to its anti-addictive properties by disrupting glutamatergic pathways involved in drug craving and withdrawal.[1][31]

4. Inhibition of Microtubule Polymerization

-

Mechanism: The anticancer bisindole alkaloids vincristine and vinblastine exert their cytotoxic effects by interfering with microtubule dynamics.[18][32] They bind to β-tubulin and inhibit its polymerization into microtubules.[13][32] This disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in metaphase and ultimately apoptosis.[13][18][32]

5. Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

-

Mechanism: Reserpine irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2).[12] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for later release.[4][5] By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from nerve terminals, which accounts for its antihypertensive and historical antipsychotic effects.[4][12]

Conclusion: An Enduring Legacy and a Promising Future

The discovery and study of indole alkaloids have been instrumental in advancing our understanding of chemistry, biology, and medicine. From their origins in traditional remedies to their role as essential modern pharmaceuticals, these compounds continue to be a rich source of inspiration for drug discovery and development. Their vast structural diversity and potent biological activities ensure that indole alkaloids will remain a focal point of scientific inquiry for years to come, promising new therapeutic agents and a deeper appreciation for the chemical intricacies of the natural world.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera | MDPI [mdpi.com]

- 8. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 20. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2,3-Dialkyl(dimethylamino)indoles: interaction with 5HT1, 5HT2, and rat stomach fundal serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ema.europa.eu [ema.europa.eu]

- 23. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 24. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 28. ijrrjournal.com [ijrrjournal.com]

- 29. youtube.com [youtube.com]

- 30. Complete Guide To Ibogaine Treatment - Everything You Need To Know [avanteibogaine.com]

- 31. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]

- 32. Page loading... [wap.guidechem.com]

A Technical Guide to the Pharmacological Profile of Novel Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its structural versatility and ability to mimic protein structures allow indole-based compounds to bind to a multitude of receptors and enzymes, leading to a broad spectrum of pharmacological activities.[1][3] This has resulted in a significant number of indole-containing drugs approved by the FDA for various clinical conditions, from cancer and migraines to hypertension and viral infections.[2][4]

Recent years have seen a surge in the development of novel indole derivatives with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.[5][6] This guide provides an in-depth look at the pharmacological profiles of these emerging compounds, focusing on their anticancer, anti-inflammatory, and antiviral activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the field of drug discovery.

Pharmacological Profiles and Quantitative Data

Novel indole derivatives have demonstrated significant potential across several therapeutic areas. Their mechanism of action often involves targeting specific biological pathways crucial for disease progression.[6][7]

Anticancer Activity

Indole derivatives are at the forefront of oncology research, targeting various mechanisms to inhibit tumor growth and proliferation.[5][8] Key strategies include the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.

a) Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[5][9]

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Tubulin IC₅₀ (µM) | Reference |

| Indole-Acrylamide | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | - | [5] |

| Indole-Sulfonamide | Compound 18 | HeLa (Cervical Cancer) | 0.24 | 1.82 | [9] |

| Indole-Tetrazole | Compound 3 | MGC-803 (Gastric Cancer) | < 0.05 | 2.46 | [10] |

| Indole-Tetrazole | Compound 7 | MCF-7 (Breast Cancer) | 3.5 | 0.52 | [10] |

| Indole-Tetrazole | Compound 9 | MCF-7 (Breast Cancer) | 4.2 | 0.34 | [10] |

b) Protein Kinase Inhibitors: These derivatives target signaling pathways, like the MAPK pathway, that are often dysregulated in cancer.[6][10]

| Compound Class | Specific Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolinyl-Indole | Compound 17 | EGFR | Leukemia | >78% inhibition @ 10µM | [10] |

| Spirooxindole | Compound 43a | HER2, HER3 | MCF-7 (Breast Cancer) | 3.88 | [2] |

| Indole Derivative | Compound 43 | LSD1 | A549 (Lung Cancer) | 0.74 | [10] |

c) Other Anticancer Mechanisms: Novel indoles also show efficacy against various other cancer-related targets.

| Compound Class | Target | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| β-Carboline Alkaloid | Apoptosis Induction | Dehydrocrenatidine 36 | HepG2 (Hepatocellular Carcinoma) | 3.5 | [8] |

| Indole Alkaloid | General Cytotoxicity | 3,5-Diprenyl indole 35 | MIA PaCa-2 (Pancreatic) | 9.5 | [8] |

Anti-inflammatory Activity

Novel indole derivatives can modulate key inflammatory pathways, such as NF-κB and MAPKs, offering potential treatments for chronic inflammatory diseases.[5][11]

| Compound Class | Specific Compound | Key Effect | In Vitro/In Vivo Model | Finding | Reference |

| Oleanolic Acid-Indole | Compound 8 | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | LPS-induced BV2 microglia | More potent than parent compound | [11] |

| Oleanolic Acid-Indole | Compound 9 | Inhibition of NO production | LPS-induced BV2 microglia | More potent than parent compound | [11] |

Antiviral Activity

Indole-based compounds, particularly thiourea derivatives, have shown significant promise as antiviral agents, including activity against drug-resistant HIV-1 strains.[12][13]

| Compound Class | Specific Compound | Viral Target | Key Effect | Reference |

| Indole-Thiourea | Derivative 8 | HIV-1 (Wild Type & Mutant) | Potent inhibition | [12] |

| Indole-Thiourea | General Class | Positive- and negative-sense RNA viruses | Broad spectrum activity | [12][14] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the pharmacological profile of novel compounds.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the effect of a compound on the viability and proliferation of cancer cell lines.[15]

-

Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indole compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay directly measures a compound's ability to interfere with the assembly of microtubules, a key mechanism for many anticancer agents.[9][10]

-

Reagent Preparation: Reconstitute purified tubulin protein in a glutamate-based polymerization buffer. Prepare the indole test compound at various concentrations. Combretastatin A-4 or colchicine can be used as a positive control.

-

Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compounds. Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the change in absorbance over time for each compound concentration. The rate of polymerization is determined from the slope of the linear phase. The IC₅₀ value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

In Vivo Anticancer Efficacy: Xenograft Model

Animal models are essential for evaluating the therapeutic potential and safety of a compound in a physiological context.[10][15]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MGC-803 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups (n=5-10 mice per group).

-

Compound Administration: Administer the novel indole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses (e.g., 15 and 30 mg/kg). The control group receives the vehicle solution. Treatment is typically administered daily or on a set schedule for 2-3 weeks.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group. The tumors can be further analyzed by histology or Western blot.

Visualizations: Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs.

Caption: Drug discovery workflow for novel anticancer indole compounds.

Caption: Inhibition of the MAPK signaling pathway by indole derivatives.

Caption: Structure-Activity Relationship (SAR) concept for indole derivatives.

References

- 1. ijpsr.com [ijpsr.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (1H-indol-5-yl)methanol from Indole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of (1H-indol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development, through the reduction of indole-5-carboxylic acid. The primary method detailed utilizes lithium aluminum hydride (LAH), a potent reducing agent effective for the conversion of carboxylic acids to primary alcohols. An alternative method employing borane complexes is also discussed, offering a milder and potentially more chemoselective approach. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to ensure reproducibility and safety in a laboratory setting.

Introduction

(1H-indol-5-yl)methanol is a key intermediate in the synthesis of a variety of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The conversion of the readily available indole-5-carboxylic acid to its corresponding alcohol is a fundamental transformation that enables further functionalization and elaboration of the indole core. The primary challenge in this synthesis lies in the selective reduction of the carboxylic acid group without affecting the indole ring. Lithium aluminum hydride (LAH) is a powerful and efficient reagent for this purpose, though it requires careful handling due to its high reactivity, particularly with water.[1][2][3] Borane-based reagents offer a less pyrophoric alternative with high chemoselectivity for carboxylic acids.[4][5][6] This protocol provides a robust and reliable method for this synthesis, suitable for laboratory-scale preparation.

Key Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | ≥98% | Sigma-Aldrich |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 1.0 M solution in THF | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv® | MilliporeSigma |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous, Granular | VWR |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous Solution | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous | In-house preparation |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Aqueous | In-house preparation |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

Experimental Protocols

Protocol 1: Reduction of Indole-5-carboxylic Acid using Lithium Aluminum Hydride (LAH)

This protocol details the reduction of indole-5-carboxylic acid to (1H-indol-5-yl)methanol using a solution of lithium aluminum hydride in tetrahydrofuran.

Reaction Scheme:

C₉H₇NO₂ + LiAlH₄ → C₉H₉NO

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indole-5-carboxylic acid (e.g., 5.0 g, 31.0 mmol).

-

Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture to dissolve the starting material.

-

Place the flask in an ice bath to cool the solution to 0 °C.

-

-

Addition of LAH:

-

Under a nitrogen atmosphere, slowly add a 1.0 M solution of lithium aluminum hydride in THF (e.g., 46.5 mL, 46.5 mmol, 1.5 equivalents) to the stirred solution of indole-5-carboxylic acid via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and proper handling of LAH.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

-

Caution: The quenching of excess LAH is highly exothermic and produces hydrogen gas. Perform this step slowly and carefully in a fume hood.

-

Slowly and sequentially add the following dropwise to the stirred reaction mixture:

-

Water (e.g., 1.8 mL)

-

15% aqueous sodium hydroxide solution (e.g., 1.8 mL)

-

Water (e.g., 5.4 mL)

-

-

A granular white precipitate of aluminum salts should form. Stir the mixture for an additional 30 minutes at room temperature.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with additional THF (2 x 30 mL).

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield pure (1H-indol-5-yl)methanol.

-

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the product is expected to be between 66-70 °C.[7]

-

Protocol 2: Alternative Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane complexes offer a milder alternative for the reduction of carboxylic acids and can exhibit greater chemoselectivity.[5][8]

Reaction Scheme:

C₉H₇NO₂ + BH₃·THF → C₉H₉NO

Brief Procedure:

To a solution of indole-5-carboxylic acid in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (approximately 3-4 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then quenched carefully with methanol and the solvent is removed. The product is isolated by extraction and purified by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (1H-indol-5-yl)methanol using the LAH protocol.

| Parameter | Value |

| Starting Material | |

| Indole-5-carboxylic acid | 5.0 g (31.0 mmol) |

| Reagents | |

| Lithium Aluminum Hydride (1.0 M in THF) | 46.5 mL (46.5 mmol) |

| Anhydrous Tetrahydrofuran (THF) | 100 mL |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product | |

| (1H-indol-5-yl)methanol (Expected) | ~4.0 g (87% yield) |

| Appearance | White to off-white solid[7] |

| Melting Point | 66-70 °C[7] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (1H-indol-5-yl)methanol from indole-5-carboxylic acid using the LAH reduction method.

Caption: Workflow for the LAH reduction of indole-5-carboxylic acid.

Safety Precautions

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It is also corrosive. Handle LAH and its solutions in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Anhydrous Solvents: Anhydrous solvents such as THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Quenching Procedure: The quenching of excess LAH is extremely hazardous if not performed correctly. The addition of water and aqueous solutions must be done slowly and dropwise with efficient cooling and stirring to control the exothermic reaction and hydrogen evolution.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of (1H-indol-5-yl)methanol from indole-5-carboxylic acid. The use of lithium aluminum hydride ensures high conversion to the desired product. Proper adherence to the experimental procedures and safety precautions is crucial for the successful and safe execution of this synthesis. The resulting product is a versatile intermediate for the development of new chemical entities in the field of drug discovery.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most versatile and widely utilized methods for the synthesis of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable aldehyde or ketone.[1][3] The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles by judicious choice of the starting materials.

These application notes provide an overview of the Fischer indole synthesis, including a comparison of common catalysts, detailed experimental protocols for the synthesis of representative substituted indoles, and troubleshooting guidance for common challenges encountered in the reaction.

Reaction Mechanism and Key Considerations

The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[1]

-

Tautomerization: The arylhydrazone tautomerizes to its enamine form.[1]

-

[4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[1][3]

-

Aromatization and Cyclization: The intermediate undergoes aromatization, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of a molecule of ammonia yields the aromatic indole ring.[1]

Key Considerations for Successful Synthesis:

-

Catalyst Choice: The selection of an appropriate acid catalyst is crucial and often substrate-dependent. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly used.[3][5] The strength of the acid can significantly impact the reaction rate and yield, with stronger acids sometimes leading to decomposition or side reactions.[5]

-

Reaction Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[6] However, excessively high temperatures can lead to the formation of tars and other byproducts.[5]

-

Substrate Electronic Effects: The electronic properties of the substituents on both the arylhydrazine and the carbonyl compound can influence the reaction outcome. Electron-donating groups on the carbonyl component can sometimes lead to a competing N-N bond cleavage, reducing the yield of the desired indole.[7]

-

Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products. The product ratio is influenced by the acidity of the medium and steric effects.[8]

Data Presentation: Catalyst Comparison for Substituted Indole Synthesis

The following tables summarize the yields of various substituted indoles synthesized via the Fischer indole synthesis using different catalysts and reaction conditions. This data is compiled from various literature sources and is intended to provide a comparative overview.

| Substituted Indole | Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylindole | Phenylhydrazine | Acetophenone | ZnCl₂ | None | 170 | 0.1 | 72-80 | [9] |

| 2-Phenylindole | Phenylhydrazine | Acetophenone | Polyphosphoric Acid | None | 150-160 | 0.25 | High | [10] |

| 2,3-Dimethylindole | Phenylhydrazine | 2-Butanone | BF₃·OEt₂ | Ethanol | Reflux | N/A | ~90 | [11] |

| 7-Ethyltryptophol | 2-Ethylphenylhydrazine | 2,3-Dihydrofuran | H₂SO₄ | Methanol/Water | 150 | 0.05 | 41 | [12] |

| Indomethacin Precursor | 4-Methoxyphenylhydrazine | Methyl Levulinate | Acid | N/A | Heating | N/A | N/A | [13] |

| Ondansetron Precursor | N-Methylaniline (forms enaminone) | 1,3-Cyclohexanedione | Acetic Acid | N/A | 120 | 0.5 | 97 (conversion) | [14] |

| Sumatriptan Precursor | 4-Hydrazino-N-methylbenzenemethanesulfonamide | N,N-Dimethyl-4-aminobutanal dimethyl acetal | Orthophosphoric Acid | Chloroform | Room Temp | 4 | N/A | [15] |

Note: "N/A" indicates that the specific data point was not available in the cited source.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using two common catalysts, zinc chloride and polyphosphoric acid.

Method A: Using Zinc Chloride [9]

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Anhydrous Zinc Chloride (powdered)

-

Sand (clean)

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

Activated Charcoal (Norit)

Procedure:

-

Hydrazone Formation: In a suitable flask, react equimolecular amounts of acetophenone and phenylhydrazine to form acetophenone phenylhydrazone. The yield of the hydrazone is typically 87-91%.

-

Cyclization: In a 1-L beaker, intimately mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride.

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.

-

Remove the beaker from the oil bath and continue stirring for 5 minutes.

-

To prevent solidification, stir in 200 g of clean sand.

-

Work-up and Purification: a. Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride. b. Filter the sand and crude 2-phenylindole. c. Boil the solid residue with 600 mL of 95% ethanol. d. Decolorize the hot solution with activated charcoal and filter. e. Allow the filtrate to cool to induce crystallization. f. Collect the crystalline 2-phenylindole by filtration and wash with cold ethanol. The expected yield is 72-80%.

Method B: Using Polyphosphoric Acid (PPA) [10]

Materials:

-

Acetophenone Phenylhydrazone